molecular formula C24H39NO7 B12326174 11-Ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol

11-Ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol

Cat. No.: B12326174
M. Wt: 453.6 g/mol
InChI Key: COLAMBKEZAEWGO-UHFFFAOYSA-N
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Description

11-Ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol is a complex organic compound with a unique hexacyclic structure. This compound is known for its intricate molecular architecture, which includes multiple hydroxyl and methoxy groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol involves multiple steps, including cyclization, methylation, and hydroxylation reactions. The starting materials typically include simpler organic compounds that undergo a series of transformations under controlled conditions. For example, the initial cyclization step might involve the use of a strong acid or base as a catalyst, followed by methylation using methyl iodide or dimethyl sulfate under basic conditions. The hydroxylation steps often require the use of oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors might also be considered to enhance the efficiency and yield of the synthesis. The purification of the final product typically involves techniques such as recrystallization, chromatography, and distillation to ensure the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

11-Ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to form alcohols or alkanes using reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like NaOH (Sodium hydroxide) or KOH (Potassium hydroxide).

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: NaOH, KOH

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes. Substitution reactions could result in the formation of various derivatives with different functional groups.

Scientific Research Applications

11-Ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol has several scientific research applications, including:

    Chemistry: Used as a model compound to study complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 11-Ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl and methoxy groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of these targets, leading to the observed biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    14-Dehydrodelcosine: A structurally related compound with similar functional groups and molecular architecture.

    Aconitan-14-one: Another hexacyclic compound with comparable properties and reactivity.

Uniqueness

What sets 11-Ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[77212,501,1003,8013,17]nonadecane-2,4,8,16-tetrol apart is its unique combination of functional groups and the specific arrangement of its hexacyclic structure

Properties

Molecular Formula

C24H39NO7

Molecular Weight

453.6 g/mol

IUPAC Name

11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol

InChI

InChI=1S/C24H39NO7/c1-5-25-10-21(11-30-2)7-6-14(26)24-19(21)17(32-4)15(20(24)25)22(28)9-13(31-3)12-8-23(24,29)18(22)16(12)27/h12-20,26-29H,5-11H2,1-4H3

InChI Key

COLAMBKEZAEWGO-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4(C5C6O)O)OC)O)OC)O)COC

Origin of Product

United States

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